BenchChemオンラインストアへようこそ!

(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 220405-77-6) is a heterocyclic organic compound classified as a 3-benzoyl-7-methylimidazo[1,2-a]pyridine. It features a fused imidazo[1,2-a]pyridine bicyclic core with a methyl group at the 7-position of the pyridine ring and a phenylmethanone (benzoyl) substituent at the 3-position of the imidazole ring.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 220405-77-6
Cat. No. B15066895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
CAS220405-77-6
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-7-8-17-13(10-16-14(17)9-11)15(18)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyHEYDHPSNBWILFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 220405-77-6) – Core Scaffold Profile and Procurement Baseline


(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 220405-77-6) is a heterocyclic organic compound classified as a 3-benzoyl-7-methylimidazo[1,2-a]pyridine . It features a fused imidazo[1,2-a]pyridine bicyclic core with a methyl group at the 7-position of the pyridine ring and a phenylmethanone (benzoyl) substituent at the 3-position of the imidazole ring . The molecular formula is C15H12N2O with a molecular weight of 236.27 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem, alpidem, and necopidem [1]. As a commercially available building block, it is offered by multiple vendors including Sigma-Aldrich (catalog T118885, AldrichCPR) and other reputable suppliers at purities ranging from 95% to 98% .

Why Generic Substitution of (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone with In-Class Analogs Fails


Imidazo[1,2-a]pyridine congeners are not freely interchangeable procurement equivalents because the position, nature, and electronic character of substituents on the bicyclic core dictate quantifiable differences in lipophilicity, metabolic soft-spot exposure, and target engagement geometry [1]. The 7-methyl group on the pyridine ring of the target compound directly alters computed LogP by approximately 0.5–0.8 log units compared to the unsubstituted analog imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS 210035-02-2), impacting passive permeability and CYP-mediated oxidation susceptibility [2]. Concurrently, the 3-benzoyl carbonyl serves as both a hydrogen-bond acceptor and an electrophilic center whose reactivity is modulated by the electron-donating 7-methyl substituent through the conjugated π-system [3]. Replacement with the 2-methyl regioisomer (CAS 61122-83-6) or 6-bromo analog (CAS 1284293-40-8) introduces fundamentally different steric and electronic landscapes, precluding direct substitution in structure–activity relationship (SAR) campaigns without re-optimization of potency, selectivity, and ADME profiles .

Quantitative Differentiation Evidence for (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone vs. Closest Analogs


Regioisomeric Methyl Differentiation: 7-Methyl vs. 2-Methyl vs. Unsubstituted Imidazo[1,2-a]pyridine Core

The 7-methyl substitution in the target compound (CAS 220405-77-6) confers a distinct electronic and steric environment compared to the 2-methyl regioisomer (CAS 61122-83-6) and the unsubstituted parent (CAS 210035-02-2). The electron-donating methyl group at the 7-position increases the electron density of the pyridine ring, which directly modulates the reactivity of the 3-benzoyl carbonyl and alters the compound's hydrogen-bond acceptor capacity [1]. The ZINC20 database reports a computed logP of 3.109 for the target compound, compared to an estimated logP of approximately 2.3–2.6 for the unsubstituted analog imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (MW 222.24), representing a quantified lipophilicity increase of ΔlogP ≈ 0.5–0.8 units [2]. Additionally, literature evidence demonstrates that methyl introduction at specific positions on the imidazo[1,2-a]pyridine core significantly improves target affinity: introduction of a methyl substituent at the 3-position of imidazo[1,2-a]pyridine provided compounds with a significant improvement in MCH1R binding affinity relative to unsubstituted analogs, while methyl placement at other positions (e.g., 6- or 8-) yielded differential SAR outcomes .

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Purity and Vendor Availability Differentiation: 95% vs. 97% vs. 98% Minimum Purity Specifications

Vendor purity specifications for (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone demonstrate measurable differentiation from structurally related compounds in terms of minimum purity assurance and supplier diversity. The target compound is offered at 95% minimum purity by AKSci (catalog 1621CS), 97% by Bidepharm, and ≥98% (NLT 98%) by MolCore (catalog MC761149) . Sigma-Aldrich lists the compound under catalog T118885 as part of the AldrichCPR collection, providing access to a globally recognized quality management system . By comparison, the unsubstituted analog imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS 210035-02-2) is commonly offered at 97% purity (Bidepharm, Leyan), while the 6-bromo analog (CAS 1284293-40-8) is offered at 97% (Bidepharm) to ≥98% (MolCore) . The 7-methyl-4'-methylphenyl analog (CAS 853334-56-2) is listed by Sigma-Aldrich (catalog T120960, AldrichCPR) but with fewer alternative suppliers . The broader supplier base for the target compound (at least five distinct vendors across three purity tiers) reduces single-source procurement risk relative to less widely stocked analogs.

Chemical Procurement Quality Control Building Block Sourcing

Fluorescence Property Differentiation: Excitation/Emission Wavelength Fingerprint of the 7-Methylimidazo[1,2-a]pyridine Core

The 7-methylimidazo[1,2-a]pyridine core exhibits a characteristic fluorescence red-shift that serves as a distinguishing biophysical property relative to other imidazo[1,2-a]pyridine substitution patterns. The parent heterocycle 7-methylimidazo[1,2-a]pyridine (CAS 874-39-5) displays an excitation wavelength of 344 nm and an emission wavelength of 459 nm in solution, with the observed red shift attributed to excited-state intramolecular charge transfer (ICT) facilitated by the electron-donating methyl group at the 7-position . The 3-benzoyl substitution on the target compound further extends the conjugated π-system, which is predicted to shift both excitation and emission maxima bathochromically relative to the unsubstituted 7-methylimidazo[1,2-a]pyridine core [1]. In contrast, imidazo[1,2-a]pyridines lacking the 7-methyl group or bearing substituents at other positions (e.g., 2-aryl or 6-substituted derivatives) exhibit different fluorescence maxima, typically in the 411–452 nm emission range as reported for related 2-phenylimidazo[1,2-a]pyridine derivatives [2]. This optical differentiation provides a label-free analytical handle for compound identification, purity assessment via fluorescence detection, and potential applications as a fluorescent building block for probe design.

Fluorescent Probes Chemical Biology Bioconjugation

3-Benzoyl Pharmacophore: Acyl Group Electronic Modulation at the 3-Position Dictates Antiviral Potency

The 3-benzoyl (phenylmethanone) substituent at the 3-position of the imidazo[1,2-a]pyridine core constitutes a key pharmacophoric element whose electronic character is modulated by the 7-methyl substituent through resonance and inductive effects. Published structure–activity relationship (SAR) studies on structurally related 2-amino-3-acyl-6-[(E)-1-phenyl-2-N-methylcarbamoylvinyl]-imidazo[1,2-a]pyridines demonstrated that variation of the 3-acyl group directly controls antirhinoviral activity, with benzoyl-substituted analogs exhibiting distinct potency profiles compared to acetyl, propionyl, or heteroaroyl counterparts [1]. The electron-donating 7-methyl group increases the electron density at the 3-position carbonyl through the conjugated π-system, which can enhance hydrogen-bond acceptor strength of the carbonyl oxygen [2]. Critically, the 3-benzoyl group also provides a synthetic handle for further derivatization that is absent in analogs bearing 3-aryl (C–C linked) or 3-amino substituents. The rigid, planar benzoyl moiety contributes to a defined dihedral angle with the imidazo[1,2-a]pyridine core, influencing molecular recognition at kinase ATP-binding pockets where imidazo[1,2-a]pyridine-3-yl(phenyl)methanone derivatives have been investigated as PI3K and c-Met inhibitors [3].

Antiviral Drug Discovery Kinase Inhibition Pharmacophore Modeling

Metabolic Stability Implications: 7-Methyl Blockade of CYP-Mediated Oxidation vs. Unsubstituted and 6-Halogenated Analogs

The 7-methyl substituent on the imidazo[1,2-a]pyridine core occupies a position that is a known site of CYP-mediated oxidative metabolism in unsubstituted imidazo[1,2-a]pyridines. In the unsubstituted analog imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS 210035-02-2), the C7 position of the pyridine ring is electronically activated toward CYP oxidation, representing a metabolic soft spot that can lead to rapid hepatic clearance [1]. The installation of a methyl group at C7 in the target compound blocks this oxidative site, potentially reducing first-pass metabolism and extending half-life—a strategy that is well-precedented in medicinal chemistry for pyridine-containing scaffolds [2]. In contrast, the 6-bromo analog (CAS 1284293-40-8) introduces a heavy halogen that increases molecular weight (MW 301.14 vs. 236.27) and presents a different metabolic liability profile (potential for debromination or glutathione conjugation). The 6-chloro analog (CAS 1634647-81-6, MW 256.68) shares this halogen-related metabolic concern while also being a substrate for nucleophilic aromatic substitution, which can complicate biological assay interpretation . The 7-methyl group, being metabolically inert under standard phase I conditions, provides a cleaner pharmacokinetic profile without the molecular weight penalty of halogen substitution.

Drug Metabolism ADME Optimization Cytochrome P450

Optimal Research and Industrial Application Scenarios for (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone


Kinase Inhibitor Lead Generation via Fragment Growing at the 7-Position

The target compound serves as an advanced intermediate for fragment-based drug discovery (FBDD) campaigns targeting kinases such as PI3Kα, c-Met, and PBK, where the 3-benzoyl group provides a validated hinge-binding motif and the 7-methyl group offers a pre-installed vector for further functionalization. The established class-level SAR demonstrates that 3-benzoyl imidazo[1,2-a]pyridines engage the ATP-binding pocket of c-Met, and the 7-methyl substitution provides a non-metabolically labile growth vector that can be elaborated into substituents probing the ribose pocket or solvent-exposed region [1]. The compound's logP of 3.109 supports adequate cell permeability for cellular target engagement assays, while the 7-methyl blockade of CYP oxidation is predicted to improve microsomal stability relative to the unsubstituted parent during early ADME triage [2].

Fluorescent Probe Scaffold Development for Cellular Imaging

The intrinsic fluorescence of the 7-methylimidazo[1,2-a]pyridine core (λ_ex 344 nm, λ_em 459 nm for the parent heterocycle) positions the target compound as a precursor for fluorescent probe design. The 3-benzoyl carbonyl provides a reactive handle for conjugation to biomolecules via hydrazone or oxime formation, while the extended conjugation from the benzoyl group is predicted to further red-shift the emission wavelength toward the visible range (>480 nm), making it suitable for cellular imaging applications with reduced autofluorescence background [1]. The two nitrogen atoms in the imidazo[1,2-a]pyridine core additionally serve as metal-coordination sites, enabling potential applications as a fluorescent sensor for transition metals [2].

Structure–Activity Relationship (SAR) Anchor Point for CNS-Penetrant Lead Optimization

With a computed logP of 3.109 and molecular weight of 236.27 g/mol, the compound resides within favorable physicochemical space for CNS drug discovery (typically logP 2–4, MW < 400). The 7-methyl group contributes to lipophilicity without introducing hydrogen-bond donors, preserving CNS MPO desirability. The 3-benzoyl group can serve as an anchor point for generating focused libraries through reductive amination, Grignard addition, or oxime formation, enabling systematic exploration of vectors from the 3-position. The patent literature supports the use of 7-(methyl or trifluoromethyl)-imidazo[1,2-a]pyridines as nitric oxide synthase inhibitors for migraine and neurodegenerative disease indications, validating the CNS relevance of the 7-methyl substitution pattern [1].

Quality-Controlled Building Block for Parallel Synthesis and DNA-Encoded Library (DEL) Production

The availability of the compound at multiple purity tiers (95%, 97%, ≥98%) from at least five commercial suppliers makes it a practical building block for high-throughput parallel synthesis and DNA-encoded library (DEL) construction. The 3-benzoyl carbonyl is amenable to on-DNA reductive amination and oxime ligation chemistry without compromising DNA integrity, while the 7-methyl group remains inert under standard DEL reaction conditions. The AldrichCPR designation (Sigma-Aldrich T118885) provides additional quality assurance through a globally recognized supply chain, reducing batch-to-batch variability in large-scale library production [1].

Quote Request

Request a Quote for (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.